molecular formula C12H11Cl2NO2 B8316796 1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline

1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline

Cat. No. B8316796
M. Wt: 272.12 g/mol
InChI Key: IBCZOOKDYXVOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline is a useful research compound. Its molecular formula is C12H11Cl2NO2 and its molecular weight is 272.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,5-Dichloro-3-(2-methoxyethoxy)isoquinoline

Molecular Formula

C12H11Cl2NO2

Molecular Weight

272.12 g/mol

IUPAC Name

1,5-dichloro-3-(2-methoxyethoxy)isoquinoline

InChI

InChI=1S/C12H11Cl2NO2/c1-16-5-6-17-11-7-9-8(12(14)15-11)3-2-4-10(9)13/h2-4,7H,5-6H2,1H3

InChI Key

IBCZOOKDYXVOFB-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=NC(=C2C=CC=C(C2=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (646 mg, 4.67 mmol) was added to a solution of 1,5-dichloroisoquinolin-3-ol (500 mg, 2.336 mmol) and 1-bromo-2-methoxyethane (357 mg, 2.57 mmol) and heated to 50° C. for 3 hrs. After 3 hrs the reaction was diluted with water and extracted with EtOAc (2×). The organic layer was washed with water followed by brine, dried over MgSO4, filtered and evaporated to give the crude product 1,5-dichloro-3-(2-methoxyethoxy)isoquinoline (550 mg, 87% yield), which was used as is in the next step. MS: MS m/z 272.1(M++1).
Quantity
646 mg
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reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
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357 mg
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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